1,3,6,8-Tetrachloronaphthalene

Description

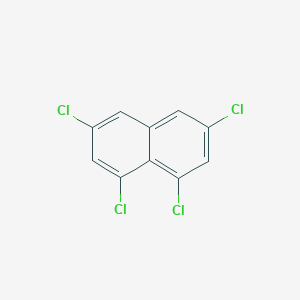

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,8-tetrachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWQPOHDPJIYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164498 | |

| Record name | 1,3,6,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-15-0 | |

| Record name | Naphthalene, 1,3,6,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,8-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Spatiotemporal Distribution of Polychlorinated Naphthalenes

Ubiquitous Presence in Atmospheric, Aquatic, and Terrestrial Compartments

Polychlorinated naphthalenes, including tetrachloronaphthalenes, are widespread environmental pollutants, found in atmospheric, aquatic, and terrestrial compartments across the globe. Their detection in various environmental matrices is a testament to their persistence and potential for long-range transport.

In the aquatic environment , PCNs are found in both the water column and, more significantly, in sediments. Due to their hydrophobic nature, PCNs tend to adsorb to particulate matter in the water, eventually settling and accumulating in the sediment. This makes sediments a major sink and a long-term reservoir for these compounds. While specific concentrations of 1,3,6,8-Tetrachloronaphthalene in water are not widely reported, studies on PCNs in general have shown their presence in surface waters.

The terrestrial compartment , particularly soil, also acts as a significant reservoir for PCNs. Contamination of soil can occur through atmospheric deposition, application of contaminated sewage sludge, and improper disposal of industrial wastes. The strong adsorption of higher chlorinated PCNs, such as tetrachloronaphthalenes, to soil organic matter limits their mobility but contributes to their long-term persistence in the terrestrial environment.

Geographic and Temporal Trends in Environmental Concentrations of PCN Congeners

The environmental concentrations of PCN congeners, including this compound, exhibit both geographic and temporal variations, reflecting historical production and use patterns, as well as ongoing emission sources.

Geographic Trends: The distribution of PCNs is not uniform across the globe. Higher concentrations are typically found in and around industrialized and urban areas, which are major sources of these contaminants. However, due to their potential for long-range atmospheric transport, PCNs are also detected in remote regions, far from their original sources. For example, the presence of various PCN congeners has been documented in Arctic regions, indicating their global distribution. The congener profiles can also differ geographically, influenced by the specific sources in a region and the different transport and transformation processes that occur.

Temporal Trends: The production of commercial PCN mixtures largely ceased in many industrialized countries in the 1970s and 1980s. This has led to a general decline in the environmental levels of some PCN congeners in certain regions. This trend has been observed in sediment cores, which provide a historical record of contamination. By analyzing the different layers of sediment, scientists can reconstruct the timeline of pollutant deposition. Studies on sediment cores from various lakes and marine environments have shown that concentrations of many persistent organic pollutants, including compounds with similar characteristics to PCNs, peaked in the mid-20th century and have since declined. wa.govsrrttf.org However, it is important to note that ongoing unintentional releases from sources like waste incineration and metal refining industries can still contribute to the environmental burden of PCNs.

Congener-Specific Profiles in Various Environmental Matrices

The composition of PCN congeners found in environmental samples, known as the congener profile, can provide valuable insights into the sources, transport, and fate of these compounds. The profile of tetrachloronaphthalenes, including this compound, can vary significantly between different environmental matrices.

In the atmosphere , lower chlorinated PCNs, such as tri- and tetrachloronaphthalenes, are often found to be more abundant in the gaseous phase due to their higher volatility compared to their more chlorinated counterparts. A study in Vietnam identified several tetrachloronaphthalene congeners, including CN33/34/37, CN36/45, CN46, and CN40, as major contributors to the atmospheric PCN profile. aaqr.org

In sediments and soils , the congener profile often shifts towards more highly chlorinated naphthalenes. This is because these less volatile and more hydrophobic congeners have a stronger tendency to adsorb to particles and are more resistant to degradation.

The congener profile in biota is influenced by factors such as the bioavailability of different congeners and their potential for metabolism and bioaccumulation. Different organisms may exhibit different congener profiles depending on their feeding habits, trophic level, and metabolic capabilities.

The following interactive table summarizes representative data on the concentrations of tetrachloronaphthalene congeners found in various environmental matrices. Note that specific data for this compound is often limited, and data may be presented for groups of co-eluting isomers.

| Environmental Matrix | Location | Congener/Group | Concentration |

| Ambient Air | Tropical Megacity, Vietnam | Tetra-CNs | Major contributors to total PCNs (56.8-263 pg/m³) |

| Soil | Former Industrial Site | 1,3,5,8-/1,3,6,8-Tetrachloronaphthalene | Data not specified |

| Sediment | Former Industrial Site | 1,3,5,8-/1,3,6,8-Tetrachloronaphthalene | Data not specified |

| Biota | Former Industrial Site | 1,3,5,8-/1,3,6,8-Tetrachloronaphthalene | Data not specified |

Sources and Formation Mechanisms of Polychlorinated Naphthalenes

Legacy Emissions from Commercial PCN Formulations

Historically, PCNs were manufactured and widely used in commercial formulations for a variety of applications. These technical mixtures, known by trade names such as Halowax, Nibren Waxes, Seekay Waxes, and Cerifal Materials, were utilized for their chemical and thermal stability, electrical insulating properties, and resistance to weathering. industrialchemicals.gov.au Applications included wood preservation, additives for paints and oils, cable insulation, and capacitors. pops.int

Commercial PCN products were not single congeners but rather mixtures of various chlorinated naphthalenes. industrialchemicals.gov.au For instance, Halowax formulations were technical-grade chlorinated naphthalenes that contained tetrachloronaphthalene isomers along with trichloro-, pentachloro-, and hexachloronaphthalenes. nih.gov The production of these formulations is estimated to have been between 50,000 to 150,000 metric tons in the United States between 1910 and 1960. industrialchemicals.gov.au Although production in the US and Europe ceased by 1980, the historical use of these products represents a significant source of PCNs, including 1,3,6,8-tetrachloronaphthalene, to the environment through gradual release and volatilization from old products and waste disposal sites. researchgate.netwho.int

Table 1: Examples of Commercial PCN Formulations and Their Uses

| Trade Name | Composition | Primary Uses |

|---|---|---|

| Halowax | Mixtures of trichloro-, tetrachloro-, pentachloro-, and hexachloronaphthalenes | Electrical insulation, capacitor impregnation, lubricants |

| Nibren Waxes | Various chlorinated naphthalenes | Cable insulation, paper impregnation |

| Seekay Waxes | Various chlorinated naphthalenes | Flame retardants, moisture-proofing |

This table is based on information from various sources. industrialchemicals.gov.aunih.gov

Unintentional Generation during Thermal and Combustion Processes

A primary contemporary source of polychlorinated naphthalenes, including this compound, is their unintentional formation during high-temperature industrial processes. pops.intnih.gov These processes often involve the presence of chlorine and organic matter, creating conditions conducive to the synthesis of PCNs. researchgate.net

Industrial Thermal Sources (e.g., Waste Incineration, Metallurgical Operations)

Waste incineration is considered one of the most significant current sources of unintentional PCN emissions. pops.intnih.gov The combustion of municipal and industrial waste can generate PCNs, which are then released into the atmosphere. researchgate.net Metallurgical operations are another major contributor. Processes such as secondary non-ferrous metal smelting, electric arc furnace steelmaking, and iron ore sintering have been identified as significant sources of PCN emissions. nih.govnih.gov Other industrial thermal processes that can lead to the formation and release of PCNs include cement and magnesia production, aluminum refining, and coking. pops.int

Table 2: Major Industrial Thermal Sources of Unintentional PCN Emissions

| Industrial Source | Description |

|---|---|

| Waste Incineration | Combustion of municipal and industrial solid waste. |

| Metallurgical Operations | Secondary non-ferrous smelting, electric arc furnace steelmaking, iron ore sintering. |

| Cement and Magnesia Production | High-temperature processing of raw materials. |

| Aluminum Refining | Electrolytic and thermal processes in aluminum production. |

This table is compiled from information from multiple sources. pops.intnih.govnih.gov

Precursor Compounds and De Novo Synthesis Pathways

The formation of PCNs in thermal processes can occur through two primary pathways: precursor formation and de novo synthesis. In the precursor pathway, chlorinated naphthalenes are formed from the breakdown and chlorination of larger organic molecules.

De novo synthesis involves the formation of PCNs from simpler, unrelated carbonaceous materials in the presence of a chlorine source. nih.gov This process is particularly relevant in the post-combustion zones of incinerators, where temperatures are favorable for the synthesis of persistent organic pollutants. Polycyclic aromatic hydrocarbons (PAHs) present in soot can act as precursors, undergoing chlorination and transformation to form PCNs and other chlorinated aromatic compounds. nih.gov The detailed mechanisms involve a sequence of degradation of the PAH structure, chlorination, and cyclization to form the naphthalene (B1677914) ring system. nih.gov

Formation as Impurities in Polychlorinated Biphenyl (PCB) Production

Polychlorinated naphthalenes are known to be present as impurities in commercial polychlorinated biphenyl (PCB) formulations. industrialchemicals.gov.auresearchgate.net The manufacturing processes for PCBs and PCNs were similar, and the raw materials used for PCB production, such as commercial biphenyl, often contained naphthalene as an impurity. tandfonline.com Due to the similar reaction conditions and the higher reactivity of naphthalene compared to biphenyl, naphthalene would also undergo chlorination, leading to the formation of PCNs as byproducts. tandfonline.com

The concentration of PCNs in commercial PCB mixtures like the Aroclor and Clophen series has been reported to be around 0.087% on average, with some measurements showing contamination levels ranging from 3.5 to 731 µg/g. industrialchemicals.gov.autandfonline.com Given the large historical production volume of PCBs, the total amount of PCNs produced as contaminants is estimated to be significant, potentially reaching over 100 metric tons. industrialchemicals.gov.au

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Polychlorinated Naphthalenes (PCNs) |

| Polychlorinated Biphenyls (PCBs) |

| Trichloro- pentachloro- and hexa-chloronapthalenes |

| Polycyclic aromatic hydrocarbons (PAHs) |

| Naphthalene |

Environmental Fate and Transport Processes of Polychlorinated Naphthalenes

Long-Range Atmospheric Transport Potential and Deposition

Polychlorinated naphthalenes, including tetrachloronaphthalene congeners, are recognized as persistent organic pollutants (POPs) with the potential for long-range atmospheric transport (LRAT). env.go.jpeurochlor.orgunbc.ca This transport occurs through the movement of air masses, carrying these compounds far from their original sources. eurochlor.orgunbc.ca The potential for a chemical to undergo LRAT is influenced by its volatility, persistence in the atmosphere, and its partitioning behavior between the gas phase and atmospheric particles. nih.gov

While specific experimental data on the atmospheric transport of 1,3,6,8-tetrachloronaphthalene are limited, its physicochemical properties provide strong evidence for its potential for LRAT. A key indicator is its octanol-air partition coefficient (Koa), which influences its partitioning onto atmospheric aerosols. The Stockholm Convention dossier on chlorinated naphthalenes provides the following property data for this compound env.go.jp:

| Property | Value |

| Log Kow (Octanol-Water Partition Coefficient) | 5.81 |

| Log Kaw (Air-Water Partition Coefficient) | -2.18 |

| Log Koa (Octanol-Air Partition Coefficient) | 8.00 |

The high Log Koa value suggests that this compound will significantly partition to atmospheric particles. korea.ac.kr This association with particles can protect the molecule from degradation and facilitate its transport over long distances. nih.gov Modeling studies on other tetrachloronaphthalene congeners, such as CN-47, have estimated atmospheric transport distances of over 2,000 km, indicating that these compounds can indeed reach remote areas far from their points of release. env.go.jp

Once transported, this compound is removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through both dry and wet deposition processes. Dry deposition involves the gravitational settling of particles, while wet deposition occurs through precipitation (rain and snow). The extent of deposition is influenced by meteorological conditions and the particle size to which the compound is sorbed.

Inter-Compartmental Partitioning Dynamics (e.g., Air-Soil, Sediment-Water)

The distribution of this compound in the environment is dictated by its partitioning between different environmental compartments, primarily air, soil, water, and sediment. dss.go.th This partitioning behavior is largely governed by the compound's hydrophobicity, as indicated by its high octanol-water partition coefficient (Log Kow of 5.81). env.go.jp

Sediment-Water Partitioning: In aquatic environments, the high hydrophobicity of this compound leads to its strong partitioning from the water column to sediments. clu-in.org The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. clu-in.orgepa.gov Although a measured Koc for this specific isomer is not available in the reviewed literature, the high Log Kow value strongly suggests a high Koc, leading to the accumulation of this compound in the sediments of lakes, rivers, and coastal areas. who.intlakecleanup.com This process reduces the concentration of the compound in the water column but creates a persistent reservoir in the sediment.

Environmental Degradation Pathways of PCN Congeners

The persistence of this compound in the environment is a result of its resistance to degradation. However, several processes can contribute to its slow transformation over time.

Chlorinated naphthalenes can absorb light at environmentally relevant wavelengths, making them susceptible to direct photolysis in the atmosphere, water, and on soil surfaces. who.int The photolytic degradation of PCNs generally involves dechlorination, where a chlorine atom is removed from the naphthalene (B1677914) ring, and oxidation. researchgate.net Studies on other PCN congeners have shown that photolysis rates are influenced by environmental conditions and the presence of other substances that can act as photosensitizers. nih.gov For instance, the photoconversion of some PCNs is accelerated in the presence of substances like fulvic acid, which can generate reactive oxygen species. nih.gov The degradation process can lead to the formation of less chlorinated naphthalenes and various oxidation products. ekb.eg

The microbial degradation of PCNs is generally a slow process, particularly for the more highly chlorinated congeners. who.int While extensive research exists on the microbial degradation of the parent compound, naphthalene, information on chlorinated naphthalenes is less abundant. frontiersin.orgnih.gov Microorganisms, primarily bacteria, can metabolize naphthalene through various enzymatic pathways, often initiated by dioxygenase enzymes that hydroxylate the aromatic rings. frontiersin.org This leads to ring cleavage and eventual mineralization to carbon dioxide and water. frontiersin.org

The presence of chlorine atoms on the naphthalene ring, as in this compound, generally hinders microbial attack, making it more recalcitrant than naphthalene itself. nih.gov However, some microbial consortia have been shown to degrade lower chlorinated naphthalenes under aerobic conditions. who.int Anaerobic degradation of naphthalene has also been observed, often coupled with nitrate or sulfate reduction, but its relevance to highly chlorinated congeners is not well established. nih.gov The specific microbial pathways and the types of microorganisms capable of degrading this compound have not been extensively studied.

Volatilization is the process by which a chemical transfers from a condensed phase (solid or liquid) to the gas phase. For this compound, volatilization from soil and water surfaces to the atmosphere is a potential transport pathway. nih.gov The tendency for a chemical to volatilize from water is described by its Henry's Law constant (H). The air-water partition coefficient (Kaw), for which this compound has a Log Kaw of -2.18, is related to the Henry's Law constant and indicates a moderate potential for volatilization from water bodies. env.go.jpepa.gov

Volatilization from soil is a more complex process that depends on factors such as soil type, moisture content, temperature, and the chemical's soil/air partition coefficient. dss.go.th While this compound has a tendency to adsorb strongly to soil organic matter, volatilization can still occur, particularly from contaminated surface soils, contributing to its re-entry into the atmosphere and potential for further transport.

Bioaccumulation and Trophic Transfer of Polychlorinated Naphthalenes in Ecological Systems

Bioaccumulation Kinetics and Factors Influencing Uptake in Organisms

The bioaccumulation of PCNs, including tetrachloronaphthalenes, is governed by the interplay of uptake, distribution, metabolism, and elimination processes within an organism. The kinetics of uptake are significantly influenced by the physicochemical properties of the specific congener and the biological characteristics of the organism.

Key factors influencing the uptake of tetrachloronaphthalenes in organisms include:

Lipophilicity: As lipophilic compounds, PCNs readily partition into the fatty tissues of organisms. The octanol-water partition coefficient (Kow) is a critical parameter, with higher values generally indicating a greater potential for bioaccumulation.

Environmental Concentration: The rate of uptake is directly related to the concentration of the compound in the surrounding environment, such as water or sediment.

Route of Exposure: For aquatic organisms, uptake can occur directly from the water across respiratory surfaces (bioconcentration) or through the ingestion of contaminated food (biomagnification).

Organism-Specific Factors: Physiological characteristics such as an organism's lipid content, metabolic rate, and feeding habits play a crucial role in the extent of bioaccumulation.

Congener-Specific Differences in Bioaccumulation Potential

The bioaccumulation potential of PCNs is not uniform across all congeners. The number and position of chlorine atoms on the naphthalene (B1677914) rings significantly influence their environmental behavior and biological fate. Research has consistently shown that certain PCN congeners are more prone to bioaccumulation than others.

For instance, a study conducted in Lake Ontario on the bioaccumulation of PCNs in the food web identified several congeners that preferentially accumulate in biota. nih.gov Among these were tetrachloronaphthalenes such as CN-42 (1,3,4,7-Tetrachloronaphthalene), which demonstrated a notable tendency to bioaccumulate. nih.gov The structural characteristics of these persistent congeners, including their chlorine substitution patterns, appear to hinder metabolic breakdown, leading to their retention and accumulation in organisms. nih.gov

Conversely, other PCN congeners may be more susceptible to metabolism and subsequent elimination, resulting in lower bioaccumulation potential. nih.gov The specific substitution pattern of 1,3,6,8-tetrachloronaphthalene would dictate its metabolic stability and, consequently, its bioaccumulation potential. Without direct experimental data, its behavior can only be inferred from the general principles observed for other tetrachloronaphthalene isomers.

Biomagnification and Trophic Transfer Efficiency within Food Chains

Biomagnification is the process whereby the concentration of a contaminant increases in successive trophic levels of a food chain. This phenomenon is a significant concern for persistent, bioaccumulative, and toxic substances like many PCN congeners. The efficiency of trophic transfer is a key determinant of the extent to which a substance will biomagnify.

Studies on aquatic food webs have provided evidence for the biomagnification of certain PCN congeners. Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs) are metrics used to quantify this process. A TMF greater than 1 indicates that the chemical is biomagnifying through the food web.

In the Lake Ontario food web study, several bioaccumulative PCN congeners, including the tetrachloronaphthalene CN-42, exhibited Trophic Magnification Factors ranging from 1.23 to 1.42. nih.gov The Biomagnification Factors for the relationship between lake trout and their diet for these same congeners were between 5.5 and 8.6. nih.gov These values are comparable to those of some well-known biomagnifying compounds like certain polychlorinated biphenyls (PCBs), indicating a significant potential for trophic transfer. nih.gov The specific TMF and BMF for this compound have not been reported, but given its structural similarity to other tetrachloronaphthalenes, a potential for biomagnification exists.

The following table presents hypothetical Trophic Magnification Factors for selected PCN congeners based on the findings from the Lake Ontario study to illustrate the concept of congener-specific biomagnification.

| PCN Congener | Degree of Chlorination | Trophic Magnification Factor (TMF) |

| CN-42 | Tetrachloronaphthalene | 1.23 - 1.42 |

| CN-52 | Pentachloronaphthalene | 1.23 - 1.42 |

| CN-60 | Pentachloronaphthalene | 1.23 - 1.42 |

| CN-66 | Hexachloronaphthalene | 1.23 - 1.42 |

| CN-67 | Hexachloronaphthalene | 1.23 - 1.42 |

| CN-73 | Heptachloronaphthalene | 1.23 - 1.42 |

Tissue Distribution and Retention in Biological Matrices (e.g., adipose tissue, liver, brain)

Once absorbed, lipophilic compounds like this compound are distributed throughout the body and tend to accumulate in tissues with high lipid content. The primary storage site for such persistent organic pollutants is typically adipose tissue. However, the distribution is not uniform, and significant concentrations can also be found in other organs.

Studies on the tissue distribution of PCNs in various organisms, including humans, have revealed the following general patterns:

Adipose Tissue: Due to its high lipid content, adipose tissue serves as the main reservoir for PCNs, sequestering them from other parts of the body.

Liver: The liver is a key organ for the metabolism and detoxification of foreign compounds. Consequently, it can also be a site of significant PCN accumulation, particularly for congeners that are more resistant to metabolic breakdown. Research on human tissues has shown that the concentrations of certain penta- and hexachloronaphthalene congeners can be substantially higher in the liver compared to adipose tissue in some individuals. nih.gov

Brain: The blood-brain barrier provides some protection to the central nervous system. However, the lipophilic nature of PCNs allows them to cross this barrier, leading to their accumulation in the brain. The extent of this accumulation is congener-specific and depends on factors such as molecular size and chlorine substitution pattern.

While specific data on the tissue distribution of this compound is not available, it is expected to follow this general pattern of partitioning into lipid-rich tissues. The relative concentrations in adipose tissue, liver, and brain would be dependent on its specific physicochemical properties and the metabolic capacity of the organism.

The following table summarizes the typical distribution patterns of PCNs in biological matrices.

| Biological Matrix | Primary Role in PCN Fate | Expected Relative Concentration |

| Adipose Tissue | Long-term storage | High |

| Liver | Metabolism and accumulation | Variable, can be high for certain congeners |

| Brain | Potential for accumulation | Lower than adipose and liver, but of toxicological concern |

| Blood | Transport | Lower, reflects recent exposure and mobilized stores |

| Muscle | Lower lipid content | Generally lower than adipose tissue |

Mechanistic Investigations of Polychlorinated Naphthalene Interactions with Biological Receptors

Aryl Hydrocarbon Receptor (AhR) Activation and Associated Molecular Responses

1,3,6,8-Tetrachloronaphthalene is a member of the polychlorinated naphthalenes (PCNs), a class of halogenated aromatic hydrocarbons known to interact with the aryl hydrocarbon receptor (AhR). nih.gov The activation of the AhR is a critical molecular initiating event that mediates the biological and toxicological effects of many planar aromatic compounds, including PCNs. nih.gov The process begins when a ligand, such as this compound, binds to the AhR, which resides in the cell's cytoplasm in a complex with chaperone proteins.

Upon binding, the receptor-ligand complex translocates into the nucleus. Inside the nucleus, it dissociates from the chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This newly formed AhR-ARNT complex functions as a transcription factor, binding to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

The binding of the AhR-ARNT complex to these elements initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism. A primary and well-studied response is the induction of cytochrome P450 (CYP) family 1 enzymes, such as CYP1A1 and CYP1A2. nih.govnih.gov These enzymes are involved in the metabolic processing of foreign compounds. nih.gov The induction of CYP1A, often measured by the activity of 7-ethoxyresorufin (B15458) O-deethylation (EROD), is a hallmark of AhR activation by PCNs and other dioxin-like compounds. nih.gov Studies on PCN mixtures have confirmed their ability to significantly increase the levels of total cytochrome P-450 and specifically the activity of CYP1A in vivo. nih.govnih.gov

The following table presents selected physicochemical properties for this compound and other tetrachloronaphthalene isomers, which influence their environmental fate and biological interactions.

| Compound Name | CAS Number | Log K_ow | Log K_oa | Log K_aw |

|---|---|---|---|---|

| This compound | 150224-15-0 | 5.81 | 8.00 | -2.18 |

| 1,4,5,8-Tetrachloronaphthalene | 3432-57-3 | 5.14 | 8.42 | -3.29 |

| 1,4,6,7-Tetrachloronaphthalene | 55720-43-9 | 5.90 | 8.08 | -2.19 |

Structure-Activity Relationships Governing AhR Affinity and Elicited Responses

Generally, the toxicity and AhR-mediated activity of PCNs increase with the number of chlorine atoms, with tetra- to hexa-chlorinated congeners often exhibiting the highest potency. env.go.jp The substitution pattern is particularly crucial. For a PCN to be a potent AhR agonist, it must be able to adopt a planar or near-planar conformation, which allows it to fit into the ligand-binding pocket of the receptor. The chlorine atoms at the α-positions (1, 4, 5, 8) are more influential in conferring dioxin-like toxicity than those at the β-positions (2, 3, 6, 7). Congeners with chlorine atoms at all four lateral positions (e.g., 1,4,5,8-tetrachloronaphthalene) are structurally similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

For this compound, the substitution pattern involves two α- and two β-positions. While not having the ideal lateral substitution of the most potent congeners, its tetrachlorinated nature suggests a significant potential for AhR interaction. The induction efficiency of cytochrome P-450 enzymes is dependent on the extent of chlorination and the specific substitution pattern of the molecule. tandfonline.com

Enzymatic Metabolism and Biotransformation Pathways in Organisms

The biotransformation of PCNs is a critical process that influences their persistence, bioaccumulation, and toxicity. The metabolism is primarily initiated by the cytochrome P450 (CYP) monooxygenase system, the same family of enzymes that PCNs induce via AhR activation. nih.govtandfonline.com This represents a case of an organism increasing the production of enzymes that can metabolize the inducing agent.

The primary Phase I metabolic reaction is oxidation, specifically hydroxylation, where a hydroxyl group (-OH) is added to the naphthalene (B1677914) ring. inchem.org The susceptibility of a PCN congener to metabolic degradation is highly dependent on the availability of adjacent, unsubstituted carbon atoms on the naphthalene rings. tandfonline.com Congeners that lack adjacent unsubstituted carbons tend to be more resistant to biotransformation and are therefore more likely to bioaccumulate. tandfonline.com this compound has unsubstituted adjacent carbons at the 2-3 and 4-5 positions, suggesting it is susceptible to metabolic attack at these sites.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Biological Interactions

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. These models are particularly valuable for large classes of compounds like PCNs, where experimentally testing all 75 congeners for every possible endpoint is impractical.

For PCNs, QSAR models have been developed to predict their AhR binding affinity and associated toxicities. nih.gov These models use calculated molecular descriptors that quantify various aspects of a molecule's structure. A discriminant analysis performed on a series of PCN congeners found that the sum of atomic charges of the fused carbons and the number of chlorine atoms could effectively distinguish between active and inactive AhR binders. nih.gov

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to halogenated aromatic hydrocarbons. inchem.org These models consider the 3D shape of the molecules and their steric and electrostatic fields to predict their interaction with a biological receptor. The descriptors used in various QSAR models for PCNs and related compounds often fall into several categories.

| Descriptor Category | Examples | Relevance to AhR Binding |

|---|---|---|

| Electronic | Atomic charges, Electronegativity, Heat of formation | Governs electrostatic interactions and reactivity. |

| Steric/Topological | Molecular size, Shape profiles, Molecular connectivity | Relates to the fit of the ligand in the AhR binding pocket. |

| Thermodynamic | Log K_ow (hydrophobicity) | Influences partitioning into cell membranes and bioavailability. |

| Quantum Chemical | Polarizability, Electronic orbital population | Describes the distribution of electrons and potential for van der Waals interactions. |

These models help to prioritize congeners for further toxicological testing and provide insights into the molecular mechanisms driving their biological activity. nih.govnih.gov

Advanced Analytical Methodologies for Polychlorinated Naphthalenes

Sample Preparation and Clean-up Strategies for Complex Matrices

The analysis of 1,3,6,8-Tetrachloronaphthalene in complex matrices like soil, sediment, and biological tissues begins with a critical sample preparation and clean-up stage. The primary goal is to extract the target analytes and remove interfering compounds that could compromise the accuracy of subsequent analysis. chromatographyonline.com

Common extraction techniques include sonication and Soxhlet extraction, particularly for solid samples. omicsonline.orgresearchgate.net For instance, in the analysis of landfill leachates, a Dean–Stark Soxhlet extraction method has been successfully employed. researchgate.net Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also widely used, especially for aqueous samples. chromatographyonline.comomicsonline.org SPE, in particular, is effective for preconcentrating samples and removing interferences. chromatographyonline.com

Following extraction, a rigorous clean-up process is essential. This often involves multi-step column chromatography. A notable strategy for PCN analysis in leachates utilizes an automated clean-up system equipped with a multilayer silica (B1680970) gel column (containing silica gel, sulfuric acid-impregnated silica gel, and silver nitrate-impregnated silica gel) and a carbon-dispersed silica gel column. researchgate.net This approach effectively removes a wide range of interfering substances. Dispersive solid-phase extraction (dSPE) is another technique used to remove unwanted matrix components like pigments or polar compounds. chromatographyonline.com

| Technique | Matrix Type | Purpose | Reference |

| Dean-Stark Soxhlet | Solid (e.g., landfill flocculants) | Extraction | researchgate.net |

| Sonication | Solid (e.g., soil) | Extraction | omicsonline.org |

| Solid-Phase Extraction (SPE) | Aqueous | Extraction, Concentration, Clean-up | chromatographyonline.comomicsonline.org |

| Liquid-Liquid Extraction (LLE) | Aqueous | Extraction | chromatographyonline.com |

| Multilayer Silica Gel Chromatography | Sample Extracts | Clean-up | researchgate.net |

| Carbon-Dispersed Silica Gel | Sample Extracts | Clean-up | researchgate.net |

High-Resolution Chromatographic Separation of PCN Congeners

Due to the existence of 75 different PCN congeners, high-resolution chromatography is paramount for their separation and isomer-specific analysis. Gas chromatography (GC) is the predominant technique, employing capillary columns to achieve the necessary separation.

The choice of the stationary phase of the capillary column is critical for resolving closely related isomers. Columns such as the DB-5, TC-1701, DB-1701, and OV-1701 have been utilized for the separation of PCN isomers. acs.orgnih.gov While these columns have similar properties and can effectively separate many congeners, co-elution can still occur. acs.org A specific challenge relevant to this compound is its co-elution with the 1,3,5,8-Tetrachloronaphthalene (B15350797) isomer on a DB-1701 column. acs.org Such co-elutions necessitate the use of highly selective mass spectrometric techniques for unambiguous identification and quantification. The use of multidimensional gas chromatography (GCxGC) can provide enhanced chromatographic resolution for complex mixtures of contaminants. semanticscholar.org

Mass Spectrometric Techniques for Identification and Quantification (e.g., GC-HRMS, GC-MS/MS)

Mass spectrometry (MS), particularly when coupled with gas chromatography, is the gold standard for the confirmatory analysis of PCNs. sci-hub.se For trace-level quantification and definitive identification, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed.

GC-HRMS offers high specificity and sensitivity, making it ideal for analyzing PCNs in complex environmental samples. researchgate.net This technique allows for the accurate measurement of the mass-to-charge ratio (m/z) of ions, which helps in differentiating target compounds from matrix interferences. An isomer-specific analytical method for PCNs in landfill leachate using GC-HRMS has demonstrated low instrument detection limits (0.05 to 0.1 pg) and method detection limits (0.4 to 4 pg/L). researchgate.net

For quantification, selected ion monitoring (SIM) is a common mode of operation. acs.org In this mode, the mass spectrometer is set to detect specific m/z values corresponding to the target analytes. For tetrachloronaphthalenes, the monitored ions would typically be the molecular ions at m/z 264 and 266, reflecting the characteristic isotopic pattern of molecules containing four chlorine atoms. acs.org

| Technique | Advantage | Application Example | Reference |

| GC-HRMS | High specificity and sensitivity | Isomer-specific determination of PCNs in landfill leachates | researchgate.net |

| GC-MS (SIM mode) | Targeted quantification | Monitoring specific m/z values for PCN homologues | acs.org |

Development and Certification of Congener-Specific Analytical Standards

The accurate identification and quantification of this compound are fundamentally dependent on the availability of pure, certified analytical standards. These standards are necessary for instrument calibration and for verifying the identity of a congener based on its retention time in a chromatographic system. acs.org

The synthesis of individual PCN congeners is a critical step in developing these standards. acs.org However, the availability of certified reference materials (CRMs) for all 75 congeners can be limited. Studies often note that while certified standards are available for many individual isomers, they may not exist for all congeners detected in a sample. researchgate.net This gap highlights an ongoing need in analytical chemistry to synthesize and certify a complete set of PCN standards to support comprehensive monitoring and risk assessment studies.

Isomer-Specific Analysis and Characterization (e.g., for this compound)

Isomer-specific analysis is crucial because the toxicity and environmental behavior of PCNs can vary significantly between different congeners. eurl-pops.eu The analysis of this compound requires a combination of the advanced methodologies described previously.

The first step is achieving the best possible chromatographic separation using high-resolution capillary columns. acs.org To confirm the identity of a chromatographic peak, its retention time is compared to that of a certified standard. Furthermore, the use of Relative Retention Indices (RRI) can aid in the identification of individual isomers. acs.org

Due to potential co-elutions, such as that of this compound with 1,3,5,8-Tetrachloronaphthalene on certain columns, mass spectrometry becomes indispensable. acs.org High-resolution mass spectrometry can confirm the elemental composition, while the analysis of the isotopic pattern of the molecular ion cluster confirms the number of chlorine atoms. The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification and quantification of this specific isomer. researchgate.net

Environmental Management and Remediation Strategies for Polychlorinated Naphthalene Contamination

Source Control Measures and Emission Reduction Technologies

Historically, the primary sources of PCNs were their intentional production and use in various industrial and commercial applications. pops.int These included use as wood preservatives, additives to paints and oils, and for cable insulation and in capacitors. pops.int Although intentional production has been largely phased out in most countries since the 1970s and 1980s, these legacy applications can still act as sources of environmental contamination. pops.int

A significant ongoing source of PCNs, including 1,3,6,8-Tetrachloronaphthalene, is their unintentional generation as byproducts in high-temperature industrial processes that involve chlorine. pops.int Key sources of unintentional production include:

Waste Incineration

Smelting in the secondary non-ferrous metal industry

Cement and magnesia production

Aluminum refining

Coking processes

The primary source control measure has been the global prohibition and restriction of PCN production and use, as mandated by international agreements. brsmeas.org For unintentional releases, emission reduction strategies often align with those for other unintentionally produced POPs like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF). brsmeas.org Measures that effectively reduce PCDD/PCDF releases will consequently reduce PCN emissions as well. brsmeas.org

Emission reduction technologies and strategies focus on optimizing combustion processes and implementing post-combustion gas cleaning. Key approaches include:

Process Optimization: Ensuring optimal combustion conditions (e.g., temperature, residence time, turbulence, and oxygen concentration) in incinerators and industrial furnaces to minimize the formation of POPs.

Feedstock Control: Avoiding chlorinated materials in the feedstock of high-temperature processes where feasible.

Post-Combustion Treatment: Utilizing advanced flue gas cleaning systems, such as activated carbon injection, to adsorb PCNs and other POPs before they are released into the atmosphere.

Supply Chain Management: For manufacturing industries, optimizing the supply chain by sourcing from geographically closer suppliers and working with suppliers who have their own carbon reduction goals can indirectly contribute to lower emissions. industrialdecarbonizationnetwork.com

Remediation and Treatment of Contaminated Environmental Media (e.g., Soil, Sediment)

Due to their chemical stability and hydrophobicity, PCNs tend to adsorb to soil and sediment particles, making these environmental compartments significant sinks of contamination. researchgate.net Remediation of these media is crucial to prevent further ecosystem contamination and entry into the food chain. A variety of technologies, many of which are also applied to similar compounds like polychlorinated biphenyls (PCBs), can be used for PCN-contaminated sites. frontiersin.org These can be broadly categorized as physical, chemical, and biological methods.

Physical Remediation Technologies:

Excavation and Landfilling: A common approach involving the physical removal of contaminated soil or sediment and its disposal in a secure or hazardous waste landfill. frontiersin.org While effective in removing the source material from a specific location, it transfers the contamination elsewhere and does not destroy the pollutants.

Thermal Desorption: This technology uses heat to volatilize contaminants from the soil matrix. tpsgc-pwgsc.gc.ca High-temperature thermal desorption (HTTD), operating at temperatures between 315°C and 538°C, is effective for semi-volatile organic compounds like PCNs. tpsgc-pwgsc.gc.ca The volatilized contaminants are then collected and treated in a separate gas treatment unit. Studies on PCBs, which are structurally similar to PCNs, have shown removal efficiencies of over 98% at 600°C. researchgate.net

Capping: This in-situ technique involves placing a clean layer of material over contaminated sediments to isolate them from the overlying water column. epa.gov This prevents the resuspension of contaminants and reduces their bioavailability to aquatic organisms. trb.org

Chemical Remediation Technologies:

Mechanochemical Treatment: This process involves milling the contaminated material with a chemical reagent, such as calcium oxide. The mechanical energy induces a solid-state reaction that can break down the PCN structure. Research has demonstrated that this method can completely dechlorinate PCNs, breaking them down into inorganic compounds. nih.gov

In Situ Chemical Reduction (ISCR): This method involves introducing a reducing agent into the subsurface to degrade contaminants. Zero-valent iron (ZVI) is a common reductant used to treat chlorinated solvents and could be applicable to PCNs through mechanisms like hydrogenolysis or dehalogenation. itrcweb.org

Biological Remediation Technologies (Bioremediation):

Microbial Degradation: This approach utilizes microorganisms that can break down organic contaminants. nih.gov For PCNs, this can occur under both anaerobic conditions, where highly chlorinated congeners are dechlorinated to less chlorinated forms, and aerobic conditions, where the naphthalene (B1677914) rings are cleaved and mineralized. omicsonline.org The enzymes involved in naphthalene degradation pathways have shown utility in degrading chlorinated compounds. nih.govasm.org

Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.com It is a low-cost, in-situ option suitable for large areas with low to moderate contamination.

Combined Approaches: The effectiveness of remediation can often be enhanced by combining different technologies. For example, a plant-microbial combined system can increase the efficiency of PCN degradation and mineralization in soil. nih.gov Thermally enhanced bioremediation, which involves moderate soil heating to increase contaminant bioavailability to microorganisms, is another promising strategy, with temperatures below 40°C showing potential to stimulate microbial activity without causing undue stress. elifesciences.org

Table 1: Overview of Remediation Technologies for PCN-Contaminated Soil and Sediment

| Technology Category | Specific Method | Principle of Operation | Applicability/Notes |

|---|---|---|---|

| Physical | Excavation and Landfilling | Physical removal and containment of contaminated media. | Common but non-destructive; transfers contaminants. frontiersin.org |

| Thermal Desorption | Heat is used to volatilize PCNs from soil/sediment for collection and treatment. | Highly effective for semi-volatile compounds; can achieve high removal efficiencies (>98%). researchgate.nettecnoscientifica.com | |

| In-Situ Capping | A clean layer of material is placed over contaminated sediment to isolate it. | Reduces bioavailability and contaminant transport in aquatic environments. epa.gov | |

| Chemical | Mechanochemical Treatment | Milling with a reagent (e.g., CaO) to induce a chemical degradation reaction. | Demonstrated 100% dechlorination of PCNs in laboratory studies. nih.gov |

| In Situ Chemical Reduction (ISCR) | Introduction of a reducing agent (e.g., ZVI) to chemically degrade contaminants. | Applicable for chlorinated organic compounds. itrcweb.org | |

| Biological | Microbial Degradation | Use of bacteria and fungi to break down PCNs into less harmful substances. | Cost-effective and sustainable; can involve anaerobic and aerobic pathways. omicsonline.org |

| Phytoremediation | Plants and associated microbes are used to degrade or contain PCNs. | Low-cost option for large, moderately contaminated areas. mdpi.com |

Policy and Regulatory Interventions for PCN Management

Given the persistent and hazardous nature of PCNs, a strong regulatory framework is essential for their effective management. The primary international instrument governing these chemicals is the Stockholm Convention on Persistent Organic Pollutants.

International Regulations:

The Stockholm Convention: In May 2015, polychlorinated naphthalenes (specifically di- through octa-chlorinated naphthalenes) were listed under the Stockholm Convention, a global treaty to protect human health and the environment from POPs. epd.gov.hkiisd.org They were added to:

Annex A (Elimination): This listing requires parties to the convention to take measures to eliminate the production and use of PCNs. pops.int Specific exemptions exist for their use as intermediates in the production of polyfluorinated naphthalenes. pops.int

Annex C (Unintentional Production): This listing requires parties to take measures to reduce and ultimately eliminate unintentional releases of PCNs from anthropogenic sources. pops.int

National and Regional Regulations: Many countries and regions have implemented regulations to control PCNs, often in response to their obligations under the Stockholm Convention.

Canada: PCNs are listed on the List of Toxic Substances under the Canadian Environmental Protection Act, 1999. In 2012, prohibitions on the manufacture, use, sale, or import of PCNs and products containing them were enacted through the Prohibition of Certain Toxic Substances Regulations. canada.ca

European Union: Within the EU, PCNs are subject to regulations concerning POPs, aligning with the Stockholm Convention. This includes measures to prohibit or severely restrict their production, use, and release.

United States: While there isn't a specific ban on PCNs in the same way as for PCBs, they are subject to regulation under the Toxic Substances Control Act (TSCA), which governs the introduction of new or existing chemicals. wikipedia.org Remediation of sites contaminated with PCNs would fall under federal programs like Superfund.

Japan: In 1979, tri- through octa-chlorinated naphthalenes were designated as Class 1 Specified Chemical Substances under the Chemical Substances Control Law, which prohibits their manufacture and use. nih.govsemanticscholar.org

These regulatory interventions are critical for preventing the re-introduction of PCNs, managing existing stockpiles and wastes, and driving the reduction of unintentional emissions from industrial activities.

Theoretical and Computational Chemistry Approaches to Polychlorinated Naphthalenes Research

Quantum Mechanical and Molecular Dynamics Simulations of PCN Behavior

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of PCNs. These calculations can provide optimized molecular geometries, electronic properties, and vibrational frequencies, which are fundamental to understanding their chemical behavior. For instance, DFT has been used to calculate the quantization parameters and analyze the infrared and Raman spectra for 75 different PCN congeners. Such studies help in understanding the effects of chlorine substitution patterns on the molecular properties. While specific QM studies focusing exclusively on 1,3,6,8-tetrachloronaphthalene are not abundant in publicly available literature, the principles and methodologies are directly applicable.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of PCNs over time. These simulations can model the interactions of PCNs with other molecules, such as water, organic matter, or biological macromolecules. This approach is valuable for investigating processes like solvation, diffusion, and binding to receptors, which are crucial for understanding their environmental transport and toxicological mechanisms. For example, MD simulations have been employed to investigate the biodegradation mechanism of PCNs by studying their interaction with protein receptors.

Prediction of Environmental Partitioning and Transport Parameters

Computational models are widely used to predict the environmental partitioning and transport of chemicals, including this compound. Key parameters that govern the distribution of a chemical in the environment include the octanol-water partition coefficient (Kow), the octanol-air partition coefficient (Koa), and the soil organic carbon-water (B12546825) partition coefficient (Koc).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are frequently used to estimate these parameters based on the molecular structure of the compound. These models establish a mathematical relationship between the chemical's structure and its physicochemical properties. For many organic pollutants, these partitioning coefficients can be predicted if fundamental properties like water solubility are known.

The octanol-air partition coefficient (Koa) is a critical parameter for understanding the transport of semi-volatile organic compounds like PCNs. Computational methods, such as those based on gas chromatographic retention times, have been developed to predict Koa values for various PCNs. In a comprehensive thesis on the prediction of Koa, this compound (identified as PCN 45) was included in the list of compounds for which these predictive models are relevant.

| Partition Coefficient | Description | Relevance to this compound |

|---|---|---|

| Kow (Octanol-Water Partition Coefficient) | Indicates the tendency of a chemical to partition between an organic phase (octanol) and water. A high Kow suggests a tendency to bioaccumulate in fatty tissues. | Predictable using QSPR models based on its molecular structure. |

| Koa (Octanol-Air Partition Coefficient) | Describes the partitioning between an organic phase (octanol) and the air. It is important for assessing long-range atmospheric transport potential. | Included in studies focused on the prediction of Koa for PCNs. |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | Measures the tendency of a chemical to adsorb to organic matter in soil and sediment. | Can be estimated using correlations with Kow and water solubility. |

Structure-Property Relationships Derived from Computational Models (e.g., for molecular spectra, moments of inertia)

Computational models are adept at establishing relationships between the three-dimensional structure of a molecule and its physical and chemical properties. For this compound, these models can predict various properties that are otherwise challenging to measure experimentally.

Molecular Spectra: Quantum chemical calculations can predict molecular spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can aid in the identification and quantification of the compound. For instance, the NIST WebBook provides mass spectrum data for other tetrachloronaphthalene isomers like 1,2,3,4-tetrachloronaphthalene, which is a property that can also be computationally predicted.

Moments of Inertia: The moments of inertia of a molecule, which describe its resistance to rotational motion, can be readily calculated from its computationally determined three-dimensional structure. These values are fundamental molecular properties that are used in various spectroscopic and theoretical chemistry applications. While specific calculated values for this compound are not detailed in the searched literature, they can be derived from its optimized geometry.

Below is a table of computationally predictable properties for a tetrachloronaphthalene, illustrated with data for related isomers where specific data for this compound is not available.

| Property | Description | Example (for related Tetrachloronaphthalene isomers) |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 265.951 g/mol (for 1,2,3,4-Tetrachloronaphthalene) |

| Molecular Formula | A representation of the number and type of atoms in a molecule. | C10H4Cl4 |

| XLogP3 | A computed value for the octanol-water partition coefficient (log Kow). | 5.7 (for 1,2,3,4-Tetrachloronaphthalene) |

| Collision Cross Section | A measure of the effective area of an ion in the gas phase. | 142.7 Ų (for 1,4,5,8-Tetrachloronaphthalene) |

Emerging Research Frontiers and Knowledge Gaps in Polychlorinated Naphthalene Science

Elucidation of Transformation Products and Pathways

A critical area of ongoing research is the identification of the transformation products and degradation pathways of PCNs, including 1,3,6,8-tetrachloronaphthalene. The environmental fate of these compounds is dictated by both biotic and abiotic processes, which can lead to the formation of various metabolites and degradation products that may themselves be toxic.

Metabolic Pathways: In experimental animal studies, lower chlorinated naphthalenes (from mono- to tetra-chlorinated) have been shown to form hydroxy metabolites. who.intinchem.org While the specific metabolic fate of this compound is not extensively detailed, it is plausible that it follows a similar pathway involving cytochrome P-450 (CYP)-dependent microsomal enzymes to form hydroxylated derivatives. who.intinchem.org There are also preliminary findings suggesting the formation of methylthio- or methyl sulfoxide (B87167) chloronaphthalene metabolites, which are eliminated through the feces in rats. who.intinchem.org The specific enzymes and intermediate steps in the biotransformation of this compound remain a significant knowledge gap.

Abiotic Degradation: Abiotic degradation processes, particularly photolysis, are recognized as potential transformation pathways for all PCNs, as they absorb light at environmentally relevant wavelengths. who.int Research on other chlorinated naphthalenes, such as 2,3,6-trichloronaphthalene, has demonstrated that photodegradation can be influenced by environmental matrices and the presence of substances like fulvic acid. researchgate.net The degradation process often involves reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which attack the naphthalene (B1677914) ring structure. researchgate.net The specific photodegradation products of this compound and the kinetics of these reactions under various environmental conditions (e.g., in water, air, or adsorbed to soil) are not yet fully characterized.

| Transformation Pathway | Potential Products/Intermediates | Influencing Factors |

| Metabolism (Biotic) | Hydroxylated tetrachloronaphthalenes, Methylthio-tetrachloronaphthalenes, Methyl sulfoxide tetrachloronaphthalenes | Species-specific enzymes (e.g., Cytochrome P-450) |

| Photodegradation (Abiotic) | Less chlorinated naphthalenes, Hydroxylated derivatives, Ring-cleavage products | UV irradiation, Presence of photosensitizers (e.g., fulvic acid), Environmental matrix (air, water, soil) |

Refinement of Analytical Capabilities for Trace-Level Congeners

The accurate assessment of environmental contamination and human exposure to PCNs relies on sophisticated analytical methods capable of detecting and quantifying individual congeners at very low concentrations. sigmaaldrich.comosti.gov Due to the complexity of PCN mixtures and environmental samples, significant research efforts are focused on refining these analytical capabilities. nih.govresearchgate.net

Advanced Instrumentation: Gas chromatography coupled with mass spectrometry (GC/MS) has become the standard for PCN analysis. tandfonline.comresearchgate.net High-resolution mass spectrometry (GC-HRMS) offers enhanced sensitivity and selectivity, enabling the detection of congeners at picogram levels. nih.gov The use of electron capture negative ionization (ECNI) in mass spectrometry has improved the detection of more highly chlorinated congeners. researchgate.net A promising frontier is the development of multidimensional gas chromatography (GCxGC) techniques, which provide superior separation of complex isomeric mixtures that are often difficult to resolve with conventional single-column GC. sigmaaldrich.comresearchgate.net

Challenges in Analysis: A significant challenge in congener-specific analysis is the coelution of isomers on chromatographic columns. For instance, it has been reported that 1,3,5,8-tetrachloronaphthalene (B15350797) can coelute with this compound on certain types of capillary columns, which can complicate accurate quantification. acs.org The limited commercial availability of analytical standards for all 75 PCN congeners also poses a hurdle for comprehensive analysis. researchgate.net

Innovations in Sample Preparation: To enhance detection limits, novel sample preparation and extraction techniques are being explored. Solid-phase microextraction (SPME) is a solvent-free technique that can pre-concentrate trace-level PCNs from samples. nih.gov Recent advancements include the development of novel SPME fiber coatings, such as molecularly imprinted cryogel/graphene oxide composites, which exhibit high affinity and selectivity for PCNs. nih.gov

| Analytical Technique | Key Features | Application for this compound |

| GC-HRMS | High sensitivity and selectivity, low detection limits (pg/g range). nih.gov | Accurate quantification in complex matrices like sediment and biota. nih.gov |

| GC-MS (ECNI) | Enhanced response for highly chlorinated congeners. researchgate.net | Improved detection in environmental samples where higher chlorinated PCNs are present. |

| Multidimensional GC (GCxGC) | Superior separation of complex isomer mixtures. sigmaaldrich.comresearchgate.net | Potential to resolve coeluting isomers, including those of tetrachloronaphthalene. |

| SPME | Solvent-free extraction and preconcentration. nih.gov | Trace-level analysis in water and sediment samples. nih.gov |

Integrated Modeling of Environmental Fates and Bioavailability

To understand the long-term behavior and risks associated with this compound, researchers are increasingly turning to integrated environmental models. wiley.comprinceton.edu These models aim to simulate the transport, partitioning, and fate of chemicals across different environmental compartments, including air, water, soil, and biota. researchgate.netmdpi.com

Multimedia Fate Modeling: Multimedia models, such as fugacity-based models (e.g., SimpleBox), predict the distribution of a chemical in the environment based on its physicochemical properties and emission rates. cefic-lri.org These models are essential for identifying the environmental compartments where a substance like this compound is likely to accumulate. cefic-lri.org A significant knowledge gap is the lack of precise data on the environmental properties and emission histories for many individual PCN congeners, which limits the accuracy of these models. osti.gov Furthermore, incorporating the influence of climate change on the environmental fate of POPs is an emerging challenge for modelers. osti.gov

Modeling Bioavailability: A crucial aspect of risk assessment is determining the bioavailability of a contaminant, which is the fraction of the total amount in a matrix that is available for uptake by organisms. nih.govdntb.gov.ua The strong hydrophobicity of PCNs means they tend to bind strongly to soil and sediment, which can limit their bioavailability. tandfonline.comnih.gov Integrated models are being developed to not only predict total environmental concentrations but also to estimate the bioavailable fraction. This involves considering factors like desorption rates from soil/sediment particles and partitioning behavior. nih.gov Experimental methods to measure bioavailability, such as biomimetic extractions using materials like cyclodextrin, provide valuable data for validating and refining these models. nih.gov The relationship between the chemical structure of congeners like this compound and their specific bioavailability is an area requiring further investigation.

| Modeling Aspect | Purpose | Key Parameters for this compound | Knowledge Gaps |

| Multimedia Fate Modeling | Predicts environmental distribution and accumulation compartments. researchgate.netcefic-lri.org | Vapor pressure, Water solubility, Octanol-water partition coefficient (Kow), Degradation half-lives. | Emission inventories, Influence of climate change on transport. osti.gov |

| Bioavailability Modeling | Estimates the fraction of the chemical available for uptake by organisms. nih.gov | Soil/sediment partitioning coefficient (Koc), Desorption kinetics. | Congener-specific bioavailability data, Impact of aging in soil/sediment. |

Q & A

Q. How do coexisting pollutants influence the bioaccumulation of this compound in aquatic food webs?

- Methodology : Conduct microcosm experiments with algae (e.g., Chlorella vulgaris), daphnia, and fish. Measure biomagnification factors (BMFs) in the presence of co-contaminants (e.g., PCBs, PBDEs) using stable isotope tracing .

- Key Considerations : Use lipid normalization to account for trophic dilution effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.